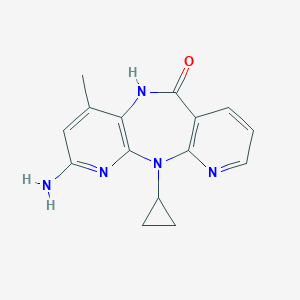

2-Amino Nevirapine

Descripción

Overview of Nevirapine (B1678648) as a Prototypical NNRTI

Nevirapine, a member of the dipyridodiazepinone chemical class, was the first NNRTI to be approved for clinical use and serves as a prototype for this drug category. ingentaconnect.comwipo.intresearchgate.net Discovered by Boehringer Ingelheim, it was identified as a potent and highly specific, non-competitive inhibitor of HIV-1 RT. google.comresearchgate.net Its mechanism involves direct, allosteric binding to the RT enzyme, which inhibits the DNA polymerase activity essential for viral replication. wipo.intmsu.ru Nevirapine is active against HIV-1 but not HIV-2, as the binding pocket in the HIV-2 RT has a different structure. beilstein-journals.orgmsu.ru

As a first-generation NNRTI, nevirapine has been a vital component of combination antiretroviral therapy for many years. nih.gov However, its clinical utility is hampered by a significant drawback: the rapid development of drug resistance when used as monotherapy or with suboptimal adherence. ingentaconnect.comdrugbank.com Resistance is often caused by single amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase. nih.gov The most notable and frequent of these is the mutation that substitutes the amino acid tyrosine at position 181 with cysteine (Y181C). google.comacs.org This single change can dramatically reduce the enzyme's sensitivity to nevirapine, rendering the drug ineffective. google.com This low genetic barrier to resistance has been a primary motivation for the development of second-generation NNRTIs and further research into novel nevirapine analogs. researchgate.net

Rationale for Researching Amino-Substituted Nevirapine Derivatives, with a focus on the 2-Amino modification

The primary impetus for researching amino-substituted nevirapine derivatives, particularly at the 2-position, is the urgent need to overcome the challenge of drug resistance that limits the efficacy of nevirapine. acs.org The Y181C mutation in HIV-1 RT is a major cause of clinical resistance to nevirapine. acs.org This has driven structure-activity relationship (SAR) studies to identify new analogs capable of inhibiting both the wild-type (WT) enzyme and its resistant mutants. nih.gov

Research into nevirapine analogs revealed that the 2-position of the dipyridodiazepinone ring system is a critical site for modification to regain activity against resistant strains. researchgate.netacs.org An early evaluation showed that a 2-chloro-substituted analog of nevirapine was an effective inhibitor of the Y181C mutant enzyme. acs.org Further detailed investigation demonstrated that introducing aryl substituents at the 2-position could achieve combined, potent activity against both wild-type and Y181C RT. acs.org

Specifically, research identified nevirapine derivatives with aminophenyl and aminopyridyl groups at the 2-position as effective inhibitors of a range of mutant RT enzymes, including not only Y181C but also L100I, K103N, and P236L. acs.org This finding provides a direct and compelling rationale for focusing on the 2-amino modification. The introduction of an amino group, or a larger moiety containing an amino group, at this specific position appears to allow the inhibitor to be better accommodated within the mutated binding pocket, restoring the crucial interactions needed for enzymatic inhibition. researchgate.netacs.org While substitutions at other positions have also been explored, such as the 8-amino derivative, they were found to be ineffective, highlighting the positional importance of the modification. beilstein-journals.org The success of 2-substituted analogs, including those with amino-containing groups, in inhibiting a broad spectrum of resistant mutants makes 2-Amino Nevirapine and related compounds promising candidates for developing more robust, second-generation NNRTIs. researchgate.netacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445491 | |

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-15-3 | |

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino Nevirapine Analogs

Established Synthetic Routes to Nevirapine (B1678648) and its Key Intermediates

The synthesis of nevirapine and its analogs hinges on the construction of the core dipyridodiazepinone scaffold. Several synthetic routes have been established, often involving the coupling of two substituted pyridine (B92270) rings.

Synthesis of Dipyridodiazepinone Scaffolds

The fundamental structure of nevirapine is the 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e] researchgate.netcapes.gov.brdiazepin-6-one. google.com The construction of this tricyclic system is a key challenge in the synthesis of nevirapine and its derivatives. One common approach involves the condensation of a 2-aminopyridine (B139424) derivative with a 2-chloronicotinoyl chloride derivative. google.com For instance, the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization, is a known method for producing nevirapine. google.com The starting geometry for many computational studies on dipyridodiazepinone derivatives is often derived from X-ray crystallographic data. capes.gov.brresearchgate.netnih.gov

Precursors Relevant to C2-Position Modification

Modification at the C2-position of the nevirapine scaffold to introduce an amino group requires the synthesis of specific precursors. A crucial intermediate for nevirapine synthesis is 2-chloro-3-amino-4-picoline (CAPIC). nih.gov The development of cost-effective and high-yield synthetic methods for CAPIC is of significant interest. google.com

One of the key starting materials for the commercial synthesis of nevirapine is 2-chloro-3-amino-4-picoline (1a). nih.gov The synthesis of nevirapine often involves the coupling of CAPIC with a derivative of 2-chloronicotinic acid. google.com A process for preparing nevirapine involves reacting 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine. google.com This highlights the importance of having a chlorine atom at the C2 position, which can later be subjected to nucleophilic substitution to introduce other functionalities.

For the synthesis of C2-modified analogs, precursors such as 2-hydroxy-4-methyl-3-nitropyridine (B1330670) can be utilized. nih.gov This nitro compound can be converted to the corresponding 2-chloro derivative, which then allows for the introduction of various substituents at the C2 position. For example, treatment with POCl₃, followed by displacement of the chloro group and reduction of the nitro group, provides access to 3-amino-2-substituted-4-methylpyridines. nih.gov

Strategies for Introducing Amino Functionalities into the Nevirapine Core

The introduction of an amino group at the C2 position of the nevirapine core can be achieved through several synthetic strategies, primarily involving direct amination or derivatization from other functional groups.

Direct Amination Approaches

Direct amination of an unactivated C-H bond is a challenging but highly desirable transformation. While literature on the direct C-H amination of the nevirapine core at the C2 position is not abundant, general methods for the direct amination of heterocyclic compounds could potentially be adapted. These methods often involve the use of specialized catalysts and aminating agents. For instance, the use of iron dipyrrinato catalysts has been shown to facilitate the direct amination of aliphatic C-H bonds using organic azides. acs.org Such strategies could be explored for the late-stage functionalization of the nevirapine scaffold.

Derivatization from Halogenated or Nitro Precursors at C2

A more common and established approach for introducing an amino group at the C2 position involves the derivatization of a precursor bearing a suitable leaving group, such as a halogen or a nitro group.

The synthesis of 2-amino nevirapine analogs can be envisioned starting from a C2-halogenated nevirapine precursor. The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution by an amine. This strategy is widely used in the synthesis of various pyridine derivatives. For example, the synthesis of certain dipyridodiazepinone derivatives involves the displacement of a 2'-chloro group by an ethylamino group. nih.govbeilstein-journals.org

Alternatively, a C2-nitro precursor can be reduced to the corresponding amine. The synthesis of 2,3-dihydro-4(1H)-quinazolinones, for example, can be achieved through a reductive cyclization strategy starting from 2-nitrobenzamide. researchgate.net A similar strategy could be applied to a C2-nitro nevirapine analog. The reduction of the nitro group can be accomplished using various reducing agents, such as iron powder in acetic acid. researchgate.net Another example involves the preparation of 3-amino-2-cyclopropylamino-4-methylpyridine from 2-hydroxy-4-methyl-3-nitropyridine, where the nitro group is ultimately reduced to an amino group. nih.gov

Characterization Techniques for Novel this compound Compounds

The structural elucidation and confirmation of novel this compound compounds rely on a suite of modern analytical techniques. These methods are crucial for verifying the successful synthesis and purity of the target molecules.

Table 1: Key Characterization Techniques

| Technique | Application | References |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). 2D NMR techniques like HSQC and HMBC can further elucidate complex structures. nih.govresearchgate.netscirp.orgoup.com | nih.govresearchgate.netscirp.orgoup.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural confirmation. nih.govresearchgate.netscirp.orgoup.comresearchgate.netunl.pt | nih.govresearchgate.netscirp.orgoup.comresearchgate.netunl.pt |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule based on their characteristic absorption of infrared radiation. researchgate.net | researchgate.net |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound, confirming the stereochemistry and conformation. capes.gov.brresearchgate.netnih.govgoogle.com | capes.gov.brresearchgate.netnih.govgoogle.com |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound, which helps to confirm the molecular formula. acs.org | acs.org |

| Liquid Chromatography (LC) | Used to separate and purify the synthesized compounds. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are often coupled with MS for LC-MS analysis. researchgate.netscirp.orgresearchgate.net | researchgate.netscirp.orgresearchgate.net |

The structural identification of impurities and degradation products formed during the synthesis of nevirapine analogs also heavily relies on these techniques, particularly LC-MS/MS. researchgate.netscirp.orgresearchgate.netresearchgate.net For instance, the structure of an unknown by-product formed during the synthesis of a nevirapine analog was identified using a combination of low-resolution, high-resolution, and H/D exchange LC/MS and LC/MS/MS. researchgate.net

Green Chemistry Approaches and Process Optimization in this compound Synthesis

The synthesis of this compound, a derivative and metabolite of the non-nucleoside reverse transcriptase inhibitor Nevirapine, presents an opportunity to apply modern principles of green chemistry and process optimization. While dedicated literature on the green synthesis of this compound is not extensive, the well-documented advancements in the manufacturing of Nevirapine itself offer a clear blueprint for developing environmentally benign and efficient synthetic routes. These strategies focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

A plausible synthetic approach to this compound would likely mirror the convergent synthesis of Nevirapine, which involves the coupling of two substituted pyridine rings. In this case, one of the key intermediates would be a di-aminopyridine derivative. The principles of green chemistry can be applied to several stages of such a synthesis, from the choice of starting materials to the final purification steps.

A significant advancement in the synthesis of Nevirapine and its analogs is the adoption of continuous flow manufacturing. chemicalbook.comgoogle.com This technology offers substantial advantages over traditional batch processing in terms of safety, efficiency, and consistency. For the synthesis of a key intermediate for this compound, a continuous flow process could be envisioned, leading to improved heat and mass transfer, shorter reaction times, and higher yields.

The environmental factor (E-factor), a key metric in green chemistry that measures the ratio of waste generated to the desired product, has been a focus of optimization in Nevirapine synthesis. scirp.org By implementing strategies such as high-yield reactions and solvent recycling, the E-factor can be significantly reduced. For a hypothetical this compound synthesis, careful selection of reagents and reaction conditions would be crucial to minimize the E-factor.

Below are interactive data tables illustrating how green chemistry principles could be applied to the synthesis of this compound, based on data and strategies reported for Nevirapine and its analogs.

Table 1: Comparison of a Hypothetical Key Step in this compound Synthesis: Batch vs. Continuous Flow

| Parameter | Traditional Batch Process (Hypothetical) | Continuous Flow Process (Projected) | Green Chemistry Advantage |

|---|---|---|---|

| Reaction Time | 8 - 12 hours | 15 - 30 minutes | Increased throughput, lower energy consumption |

| Temperature | 140 - 160 °C | 160 - 180 °C | More precise temperature control, improved safety |

| Yield | 75 - 85% | > 95% | Higher efficiency, less waste |

| Solvent Volume | 10 L/kg | 3 - 4 L/kg | Reduced solvent waste |

| Safety | Handling of large volumes of hazardous reagents | Small reactor volumes, better containment | Inherently safer design |

Table 2: Selection of Solvents for a Greener Synthesis of a this compound Intermediate

| Solvent | Boiling Point (°C) | Classification | Green Chemistry Considerations |

|---|---|---|---|

| Toluene | 111 | Hazardous | Commonly used but has significant health and environmental concerns. |

| Diglyme | 162 | Recommended | Higher boiling point allows for a wider range of reaction temperatures; has been used in optimized Nevirapine syntheses. pharmaffiliates.com |

| 2-Methyl-THF | 80 | Recommended | A bio-based solvent with a more favorable environmental profile than traditional THF or toluene. |

| Cyclopentyl methyl ether (CPME) | 106 | Recommended | Good alternative to other ether solvents with higher stability and lower peroxide formation. |

The development of catalytic systems is another cornerstone of green chemical synthesis. While the final cyclization to form the diazepine (B8756704) ring of Nevirapine often uses a strong base like sodium hydride, the preceding coupling reactions can be amenable to catalysis. google.com For a potential synthesis of this compound, exploring solid-supported catalysts or recoverable catalytic systems could further enhance the green credentials of the process by simplifying purification and reducing metal waste.

Structure Activity Relationship Sar Studies and Lead Optimization of 2 Amino Nevirapine Analogs

Impact of Amino Substitution at C2 on Anti-HIV-1 Reverse Transcriptase Inhibition

The introduction of an amino group at the C2 position of the nevirapine (B1678648) scaffold represents a key chemical modification. While specific inhibitory concentration (IC₅₀) data for the parent "2-Amino Nevirapine" is not extensively reported in publicly accessible literature, the activity of C2-substituted analogs has been a subject of investigation. Research into dipyridodiazepinone derivatives has shown that substitutions at the C2 position can significantly influence the compound's ability to inhibit HIV-1 RT.

For instance, studies on various 2-substituted dipyridodiazepinones have revealed that incorporating aryl substituents at this position can lead to compounds with potent activity against both wild-type and mutant strains of HIV-1 RT. The electronic and steric properties of the C2 substituent are critical. An amino group, with its hydrogen bond donating and accepting capabilities, could theoretically engage with the enzyme in a manner distinct from other functional groups. While a patent for dipyridodiazepinone derivatives includes a 2-(N,N-dimethylamino) substituted compound as part of its invention for treating HIV-1, specific activity data is not provided. The inhibitory potential of this compound itself remains an area requiring further explicit investigation to be fully characterized.

Role of the Amino Group in Modulating Binding Affinity to the NNRTI-Binding Pocket (NNIBP)

The NNRTI-binding pocket (NNIBP) is a predominantly hydrophobic pocket located approximately 10 Å from the polymerase active site of HIV-1 RT. It is comprised of both hydrophobic and a few hydrophilic amino acid residues, including Lys101, Lys103, Tyr181, Tyr188, and Gly190, which are crucial for inhibitor binding and are often implicated in drug resistance.

The binding of nevirapine itself involves significant interactions with aromatic residues like Tyr181 and Tyr188. An amino group at the C2 position of the nevirapine scaffold could modulate binding affinity through several mechanisms. Molecular modeling simulations are essential to predict these interactions. A C2-amino group could potentially form hydrogen bonds with the backbone or side chains of key residues within the NNIBP, such as the backbone carbonyl of Lys101. This would introduce an additional anchoring point, possibly increasing the binding affinity and residence time of the inhibitor in the pocket.

Comparative SAR Analysis of this compound with Other Amino-Substituted Nevirapine Derivatives (e.g., 8-Amino, 9-Amino)

The position of the amino substitution on the nevirapine core structure dramatically alters its anti-HIV-1 activity. Comparative analysis with 8-amino and 9-amino derivatives highlights the stringent structural requirements for effective inhibition.

Research on a series of dipyridodiazepinone derivatives, which included 8-amino analogues of nevirapine, found these compounds to be ineffective inhibitors of HIV-1 RT. This suggests that placing an amino group at the C8 position is detrimental to the molecule's ability to bind effectively within the NNIBP.

In contrast, 9-aminonevirapine has been studied and shown to inhibit HIV-1 RT. However, its mechanism appears to differ from that of nevirapine. Studies comparing its inhibitory profile with other NNRTIs suggest that 9-aminonevirapine interacts differently with the enzyme, potentially binding to a distinct or overlapping site. For example, under certain experimental conditions, 9-aminonevirapine prevented the formation of full-length DNA products, leading to an accumulation of smaller products, an effect that differed from another NNRTI tested alongside it.

This comparative data underscores the sensitivity of the NNIBP to the placement of polar groups like the amino substituent. While C8-amino substitution leads to a loss of activity, C9-amino substitution retains activity but with a potentially altered inhibitory mechanism. The potential efficacy of Cthis compound would therefore be highly dependent on its specific interactions within the binding pocket, distinct from its C8 and C9 counterparts.

Table 1: Comparative Activity of Amino-Substituted Nevirapine Analogs

| Compound | Position of Amino Group | Reported Anti-HIV-1 RT Activity | Reference |

|---|---|---|---|

| This compound | C2 | Data not explicitly available in cited literature. | |

| 8-Amino Nevirapine | C8 | Ineffective inhibitor. | |

| 9-Amino Nevirapine | C9 | Active inhibitor, with a potentially different mechanism of action. |

This table is based on available data and highlights the need for direct testing of this compound.

Rational Drug Design Principles Applied to this compound Analogs

Rational drug design strategies are crucial for optimizing lead compounds. For this compound, bioisosteric replacement and molecular hybridization represent two key approaches to enhance its potential as an anti-HIV-1 agent.

Bioisosteric Replacements

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties without drastically changing the chemical structure. In the context of this compound, the C2-amino group itself can be considered a target for bioisosteric replacement.

For example, replacing the amino group (-NH₂) with a hydroxyl group (-OH) or a methylamino group (-NHCH₃) could alter the compound's hydrogen bonding capacity and lipophilicity. These changes would directly impact the binding affinity within the NNIBP. The goal of such replacements would be to find an optimal balance of interactions with key residues like Lys101 and Lys103. While specific studies detailing bioisosteric replacements on a this compound lead are not prominent, the principle is widely applied in NNRTI design. For instance, replacing a carboxylic acid group with bioisosteres like sulfonic acid or tetrazole has been explored in other drug scaffolds to improve metabolic stability.

Molecular Hybridization

Molecular hybridization is a strategy where two or more pharmacophores from different bioactive scaffolds are combined into a single molecule. This can lead to hybrid compounds with improved affinity, better activity against resistant strains, and the potential to interact with multiple targets.

This approach has been used to design novel quinoline-based NNRTIs by fusing the pharmacophoric elements of nevirapine, efavirenz (B1671121), and rilpivirine (B1684574). In these designs, a 2-phenylamino substituent on the quinoline (B57606) core was found to be important for inhibitory activity. A this compound scaffold could serve as a key component in such a hybridization strategy. The dipyridodiazepinone core with the C2-amino group could be linked to fragments from other successful NNRTIs. The aim would be to create a hybrid molecule that retains the favorable binding features of the nevirapine core while gaining additional interactions within the flexible NNIBP, thereby enhancing its potency and broadening its resistance profile.

Molecular Mechanism of Action of 2 Amino Nevirapine Analogs

Interaction with HIV-1 Reverse Transcriptase (RT) Allosteric Site

Analogs of 2-Amino Nevirapine (B1678648), such as Nevirapine, function by binding to a specific, hydrophobic pocket on the HIV-1 reverse transcriptase enzyme. proteopedia.orgnih.gov This binding site is spatially distinct from the active site where DNA polymerization occurs and is known as the non-nucleoside inhibitor binding pocket (NNIBP). mdpi.comfrontiersin.org The NNIBP is located approximately 10 Å away from the polymerase active site within the p66 subunit of the RT heterodimer. nih.govmdpi.comfrontiersin.org

The binding of these analogs is non-competitive with respect to the natural deoxynucleotide triphosphate (dNTP) substrates. patsnap.comdrugbank.com Instead of competing for the active site, the inhibitor binds to the allosteric pocket, which is not present in the apoenzyme (the enzyme without a bound inhibitor). proteopedia.orgmdpi.comfrontiersin.org The formation of this pocket is induced by the binding of the NNRTI itself. proteopedia.org This interaction triggers a series of conformational changes that ultimately disrupt the enzyme's catalytic function. patsnap.com

Key Amino Acid Residues Involved in Binding

The NNIBP is formed by a collection of amino acid residues primarily from the p66 subunit's palm and thumb subdomains. pnas.orgresearchgate.net The interaction between 2-Amino Nevirapine analogs and this pocket is stabilized by a network of hydrophobic and van der Waals interactions. Several key amino acid residues are critical for the binding and efficacy of these inhibitors.

Key residues include:

Tyrosine 181 (Tyr181) and Tyrosine 188 (Tyr188): These aromatic residues are of paramount importance. researchgate.netclinpgx.org Their side chains undergo significant reorientation upon inhibitor binding, creating space for the drug and forming favorable stacking interactions. researchgate.netnih.gov The aromatic rings of Tyr181 and Tyr188 often stack against the pyridine (B92270) ring of Nevirapine. researchgate.net

Lysine 103 (Lys103): This residue is located at the entrance of the binding pocket and its mutation is a common cause of drug resistance. researchgate.netnih.gov

Phenylalanine 227 (Phe227), Tryptophan 229 (Trp229), and Leucine 100 (Leu100): These residues form part of the hydrophobic lining of the pocket and are involved in crucial contacts with the inhibitor. researchgate.netresearchgate.net For instance, the indole (B1671886) fragment of some analogs can make π-contacts with Trp229. nih.gov

The table below summarizes the key amino acid residues within the NNIBP and their role in the binding of this compound analogs.

| Residue | Location/Subdomain | Role in Binding |

| Leu100 | p66 Palm | Hydrophobic interactions with the inhibitor. researchgate.netresearchgate.net |

| Lys103 | p66 Palm | Forms part of the pocket entrance; interactions with inhibitor side chains. pnas.orgnih.gov |

| Val106 | p66 Palm | Contributes to the hydrophobic environment of the pocket. pnas.orgresearchgate.net |

| Tyr181 | p66 Palm | Crucial aromatic stacking interactions; undergoes conformational change. researchgate.netclinpgx.orgnih.gov |

| Tyr188 | p66 Palm | Significant aromatic stacking interactions with the inhibitor. researchgate.netclinpgx.orgnih.gov |

| Phe227 | p66 Palm | Hydrophobic contact with the inhibitor. pnas.orgresearchgate.net |

| Trp229 | p66 Palm | Forms part of the hydrophobic pocket; potential for π-stacking interactions. researchgate.netnih.gov |

Conformational Changes Induced by this compound Analog Binding

The binding of a this compound analog to the NNIBP is not a simple lock-and-key fit but rather an induced-fit process that results in significant conformational changes in the enzyme's structure. patsnap.comnih.gov These structural alterations are the direct cause of the enzyme's inhibition.

Upon binding, the following key conformational changes occur:

Opening of the Binding Pocket: The side chains of Tyr181 and Tyr188 rotate away from the pocket's core, which is essential for accommodating the inhibitor. nih.govresearchgate.net In the absence of the inhibitor, these residues point inward, meaning the pocket does not exist in its final form in the free enzyme. proteopedia.org

Repositioning of the "Primer Grip": The binding of the inhibitor causes a displacement of a structural element known as the "primer grip" (composed of the β12-β13-β14 sheet). nih.govnih.gov This repositioning moves the 3'-end of the DNA primer away from the polymerase active site, preventing the correct positioning of the nucleic acid for nucleotide incorporation. nih.gov

Distortion of the Catalytic Site: The allosteric binding event leads to long-range distortions that affect the geometry of the polymerase active site, including the highly conserved YMDD (Tyr-Met-Asp-Asp) motif. nih.gov This distortion impairs the enzyme's ability to bind dNTPs and catalyze the polymerization reaction. nih.gov

Restriction of Subdomain Mobility: The binding of the NNRTI can restrict the mobility of the thumb subdomain, locking it in a hyperextended, open conformation that is not conducive to polymerase activity. proteopedia.orgresearchgate.net

These collective changes effectively cripple the enzyme, halting DNA synthesis and, consequently, viral replication. patsnap.comproteopedia.org

Differentiation from Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Other NNRTI Classes

The mechanism of this compound analogs is fundamentally different from that of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

| Feature | This compound Analogs (NNRTIs) | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) |

| Binding Site | Allosteric, non-nucleoside binding pocket (NNIBP), ~10 Å from the active site. mdpi.comfrontiersin.org | Polymerase active site. researchgate.net |

| Mechanism of Inhibition | Non-competitive, allosteric inhibition. patsnap.com Induces conformational changes that disrupt the catalytic site and primer positioning. nih.govnih.gov | Competitive inhibition. Act as chain terminators after being incorporated into the growing DNA strand, preventing further elongation. patsnap.commdpi.com |

| Requirement for Activation | Do not require intracellular phosphorylation to become active. | Must be converted to their triphosphate form by host cell kinases to be active. nih.gov |

| Specificity | Highly specific for HIV-1 RT; not active against HIV-2 RT or host DNA polymerases. drugbank.comclinpgx.org | Can have activity against other retroviral RTs and may interact with host DNA polymerases, leading to potential toxicity. |

While all NNRTIs bind to the same pocket, different chemical classes can exhibit variations in their binding modes and resistance profiles. nih.gov First-generation NNRTIs like Nevirapine often have a lower genetic barrier to resistance, meaning a single mutation can cause a significant loss of activity. nih.govnih.gov Second-generation NNRTIs, such as etravirine (B1671769) and rilpivirine (B1684574), were designed with greater conformational flexibility, allowing them to maintain binding and inhibitory activity against some RT variants with mutations that confer resistance to earlier NNRTIs. nih.govresearchgate.net

Viral Resistance Mechanisms and Strategies to Overcome Resistance in 2 Amino Nevirapine Research

Common HIV-1 RT Mutations Conferring Nevirapine (B1678648) Resistance

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its function. csic.es However, the virus can develop resistance through specific mutations in the RT enzyme. These mutations often reduce the binding affinity of the inhibitor to the RT. csic.es

Several key mutations are known to confer resistance to nevirapine. Single amino acid substitutions can lead to high-level resistance. csic.es The most frequently observed mutations include:

K103N: This is one of the most common NNRTI resistance mutations and can confer resistance to all approved NNRTIs. csic.esoup.com It arises from a transition mutation at codon 103 and has a destabilizing effect on inhibitor binding through the loss of electrostatic interactions. csic.es

Y181C: This mutation is frequently selected under nevirapine monotherapy and results in a greater than 100-fold reduction in susceptibility. asm.org The change from tyrosine to cysteine disrupts hydrophobic interactions crucial for nevirapine binding. csic.es

Y188L: Similar to Y181C, this mutation also affects the hydrophobic pocket and significantly reduces nevirapine susceptibility. csic.es

V106A: This mutation is another single substitution that can confer high-level resistance to nevirapine. csic.es

G190S: This mutation is also associated with high-level resistance to nevirapine. csic.es

The development of resistance can be rapid, with resistant isolates emerging as early as one week after the start of nevirapine therapy. asm.org The circulating virus population can become a complex mixture of different mutant strains. asm.org Combination therapy, for instance with zidovudine (B1683550) (AZT), can alter the pattern of mutations that emerge. asm.org For example, the co-administration of AZT was found to prevent the emergence of the Y181C mutation, leading to the selection of alternative mutations. asm.org

Table 1: Common HIV-1 RT Mutations Conferring Nevirapine Resistance

| Mutation | Consequence | Reference |

|---|---|---|

| K103N | Confers cross-resistance to multiple NNRTIs. | csic.esoup.com |

| Y181C | High-level resistance, often selected in monotherapy. | csic.esasm.org |

| Y188L | Significant reduction in nevirapine susceptibility. | csic.es |

| V106A | High-level resistance from a single substitution. | csic.es |

| G190S | Associated with high-level nevirapine resistance. | csic.es |

Impact of 2-Amino Modification on Resistance Profile

The introduction of a 2-amino group to the nevirapine scaffold has been a key strategy in developing analogs with improved activity against resistant HIV-1 strains. Research has shown that this modification can lead to compounds that are more effective than the parent drug against certain mutant viruses.

For instance, a study on 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones, which are analogs of 2-amino nevirapine, demonstrated their potential. acs.org The enantiomer (R)-2 of one such compound was found to be significantly more potent than nevirapine and other reference drugs against wild-type HIV-1 and the K103N and Y188L mutant strains. acs.org However, its efficacy was lower against the Y181C mutant compared to some other NNRTIs. acs.org

This suggests that the 2-amino modification can help to overcome the resistance conferred by some of the most common mutations, although its effectiveness can vary depending on the specific mutation.

Development of this compound Analogs Active Against Resistant Strains

The development of novel this compound analogs is an active area of research aimed at overcoming the challenge of drug resistance. The goal is to create compounds that can effectively inhibit a broad range of resistant HIV-1 strains.

One promising approach has been the synthesis and testing of 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones. acs.org As mentioned earlier, the (R)-2 enantiomer of one such analog showed excellent antiviral potency against the highly prevalent K103N and Y188L mutant viruses. acs.org This highlights the potential of stereochemically pure compounds in the development of more effective NNRTIs.

Cross-Resistance Patterns with Other NNRTI Compounds

Cross-resistance is a significant concern in NNRTI therapy, as a mutation that confers resistance to one NNRTI can often lead to resistance to others. asm.org This is because all NNRTIs bind to the same hydrophobic pocket in the RT. asm.org

The K103N mutation, for example, is known to cause broad cross-resistance among the currently approved NNRTIs. csic.esiasusa.org Similarly, the Y188L mutation can also substantially reduce the clinical utility of all currently approved NNRTIs. iasusa.org

However, the degree of cross-resistance can vary depending on the specific mutation and the NNRTI. For instance, the Y181C mutation, which confers high-level resistance to nevirapine, does not cause significant cross-resistance to efavirenz (B1671121). oup.com

Studies on this compound analogs have shown that they can have different cross-resistance profiles compared to the parent drug. The (R)-2 enantiomer of the 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-one analog, for example, was effective against the K103N and Y188L mutants but less so against the Y181C mutant. acs.org This suggests that while cross-resistance is a challenge, it may be possible to develop this compound analogs with a more favorable resistance profile that can be used to treat patients with specific resistance mutations.

Metabolic Pathways and Biotransformation of 2 Amino Nevirapine Analogs

Phase I Metabolism: Hydroxylation and Oxidation Processes at C2 and other positions.

Phase I metabolism of nevirapine (B1678648) predominantly involves oxidation and hydroxylation at various positions on its tricyclic structure. pharmgkb.orgresearchgate.netasm.org The primary sites for these reactions are the 2-, 3-, 8-, and 12-positions, leading to the formation of several hydroxylated metabolites. pharmgkb.orgresearchgate.netresearchgate.netnih.gov For 2-Amino Nevirapine analogs, the presence of an amino group at the C2 position would likely alter the metabolic profile, potentially favoring hydroxylation at other sites or introducing new metabolic routes such as N-oxidation.

Studies on nevirapine have identified four main hydroxylated metabolites: 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine (B1142739), and 12-hydroxynevirapine (B42632). researchgate.netnih.gov The formation of these metabolites is a critical step that precedes further biotransformation and elimination. pharmgkb.org The introduction of a 2-amino group might hinder hydroxylation at this position, thereby potentially increasing the formation of other hydroxylated metabolites. Further oxidation of 12-hydroxynevirapine can lead to the formation of 4-carboxynevirapine. researchgate.netresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6, CYP2D6).

The oxidative metabolism of nevirapine is primarily mediated by specific cytochrome P450 isoenzymes. pharmgkb.orgasm.orgscielo.br Research using human liver microsomes has elucidated the roles of these enzymes in the formation of various hydroxylated metabolites. researchgate.netnih.gov

CYP3A4 is the principal enzyme responsible for the formation of 2-hydroxynevirapine and also contributes to the formation of 12-hydroxynevirapine. pharmgkb.orgresearchgate.netasm.orgnih.gov

CYP2B6 is predominantly involved in the formation of 3-hydroxynevirapine. pharmgkb.orgresearchgate.netnih.gov

CYP2D6 plays a role in the formation of 8-hydroxynevirapine and 12-hydroxynevirapine. researchgate.netnih.gov

Other enzymes like CYP3A5 and CYP2C9 have minor roles in nevirapine metabolism. pharmgkb.org

For this compound analogs, it is plausible that these same CYP enzymes would be involved in their metabolism, although the specific contributions of each enzyme might be altered due to the presence of the 2-amino substituent.

| CYP Isozyme | Primary Metabolite(s) Formed from Nevirapine |

| CYP3A4 | 2-hydroxynevirapine, 12-hydroxynevirapine pharmgkb.orgresearchgate.netasm.orgnih.gov |

| CYP2B6 | 3-hydroxynevirapine pharmgkb.orgresearchgate.netnih.gov |

| CYP2D6 | 8-hydroxynevirapine, 12-hydroxynevirapine researchgate.netnih.gov |

| CYP3A5, CYP2C9 | Minor role in overall metabolism pharmgkb.org |

Formation of Reactive Metabolites and Bioactivation Pathways (e.g., Quinone-imine formation from hydroxylated intermediates).

A significant aspect of nevirapine metabolism is the formation of reactive metabolites, which are thought to be implicated in its associated toxicities. researchgate.netacs.orgacs.orgwashington.edu These electrophilic species can be generated through several bioactivation pathways.

One proposed pathway involves the oxidation of hydroxylated metabolites, such as 2-hydroxynevirapine, to form reactive quinone-imine intermediates. oup.comrsc.orgresearchgate.net In vitro studies have demonstrated that the oxidation of 2-hydroxynevirapine can lead to a transient quinone-imine. oup.comrsc.orgresearchgate.net This highly electrophilic species can then react with biological nucleophiles. oup.com

Another critical bioactivation pathway involves the 12-methyl group. Oxidation of this group can lead to the formation of a reactive quinone methide. washington.eduacs.orgpharmgkb.org This pathway is considered a significant contributor to nevirapine-induced toxicity. pharmgkb.org The 12-hydroxynevirapine metabolite can also be further activated via sulfation to form 12-sulfoxy-nevirapine, another reactive species. acs.orgoup.commdpi.com For this compound analogs, these bioactivation pathways, particularly those not involving the C2 position, would likely remain relevant.

Phase II Metabolism: Glucuronidation and Conjugation Reactions.

Following Phase I hydroxylation, the resulting metabolites of nevirapine undergo Phase II conjugation reactions, which facilitate their excretion. pharmgkb.orgresearchgate.netpharmgkb.org

Glucuronidation of Hydroxylated Amino Nevirapine Analogs.

The primary Phase II pathway for hydroxylated nevirapine metabolites is glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgoup.com The hydroxyl groups of 2-, 3-, 8-, and 12-hydroxynevirapine serve as sites for the attachment of glucuronic acid. researchgate.netpharmgkb.org These glucuronide conjugates are more water-soluble and are readily eliminated in the urine. pharmgkb.org In humans, glucuronidated conjugates of hydroxylated metabolites constitute the vast majority of the excreted dose. pharmgkb.org It is highly probable that hydroxylated metabolites of this compound analogs would also be subject to extensive glucuronidation.

| Nevirapine Metabolite | Percentage of Total Radioactivity in Urine |

| 2-hydroxynevirapine glucuronide | 18.6% pharmgkb.org |

| 3-hydroxynevirapine glucuronide | 25.7% pharmgkb.org |

| 12-hydroxynevirapine glucuronide | 23.7% pharmgkb.org |

| 8-hydroxynevirapine glucuronide | 1.3% pharmgkb.org |

Glutathione (B108866) Conjugation of Electrophilic Metabolites.

Electrophilic reactive metabolites generated during Phase I metabolism can be detoxified by conjugation with glutathione (GSH). researchgate.netacs.orgwashington.edu This process is a crucial defense mechanism against cellular damage. The formation of GSH-conjugates of nevirapine metabolites has been demonstrated both in vitro and in vivo. acs.orgnih.govacs.org

Different reactive metabolites of nevirapine may require distinct glutathione S-transferase (GST) isoforms for their inactivation. acs.orgnih.gov For instance, GSTP1-1 is a highly effective catalyst for the GSH conjugation of certain oxidative metabolites of nevirapine. acs.orgnih.gov In contrast, the GSH conjugation of 12-sulfoxy-nevirapine is catalyzed by GSTM1-1, GSTA1-1, and GSTA3-3. acs.orgnih.gov The presence of a 2-amino group in nevirapine analogs is not expected to fundamentally alter these detoxification pathways for reactive species formed at other positions of the molecule.

Enzyme Induction and Inhibition Properties of this compound Analogs.

Nevirapine is known to be an inducer of the very enzymes responsible for its own metabolism, particularly CYP3A4 and CYP2B6. pharmgkb.orgefda.gov.etacs.orgmedsafe.govt.nz This auto-induction leads to an increase in its own clearance over time. pharmgkb.orgnih.govoup.com Nevirapine can also induce the metabolism of other co-administered drugs that are substrates for these enzymes. medsafe.govt.nzcapes.gov.br

In addition to induction, nevirapine and its analogs can also exhibit inhibitory effects on CYP enzymes. Specifically, nevirapine is a time- and concentration-dependent inhibitor of CYP3A4. researchgate.netacs.org This inhibition is thought to be mediated by the formation of a reactive quinone methide intermediate that covalently binds to the enzyme. researchgate.netacs.org

Studies on various nevirapine analogs have shown differing effects on enzyme induction and inhibition. acs.orgnih.gov For example, a 2-nitro-NVP analog showed less induction of CYP3A4 compared to nevirapine. acs.orgnih.gov A pyrimidine (B1678525) analog of nevirapine, designed to prevent the formation of a reactive epoxide intermediate, did not inhibit CYP3A4. nih.gov These findings suggest that modifications to the nevirapine scaffold, such as the introduction of a 2-amino group, can significantly alter the drug's interaction with metabolizing enzymes, affecting its potential for drug-drug interactions. nih.govhiv-druginteractions.org

Preclinical Evaluation and Broader Pharmacological Spectrum of 2 Amino Nevirapine Analogs

In Vitro Antiviral Activity Against Wild-Type HIV-1 Strains

A primary measure of a new compound's potential is its ability to inhibit the replication of wild-type (WT) HIV-1. Numerous 2-amino nevirapine (B1678648) analogs have demonstrated promising in vitro activity. For instance, a series of dipyridodiazepinone derivatives, structurally related to nevirapine, exhibited moderate to good activity against WT HIV-1, with 50% effective concentration (EC50) values ranging from 0.059 µM to 1.41 µM. researchgate.net Notably, two analogs in this series showed greater potency (EC50 values of 0.059 µM and 0.073 µM) than the parent drug, nevirapine (EC50 = 0.26 µM). researchgate.net

Further modifications, such as the introduction of an aromatic substituent at the C-2 position of the dipyridodiazepinone ring, have yielded analogs with 50% inhibitory concentration (IC50) values against HIV-1 reverse transcriptase (RT) in the range of 20-33 nM. researchgate.net Shifting this substituent to the C-8 position and adding an ethyl linker also resulted in potent anti-HIV activity, with IC50 values between 20-80 nM. researchgate.net

In another study, a novel NNRTI, WPR-6, a HEPT analogue, was found to be highly active against the laboratory-adapted HIV-1 strain SF33, with EC50 values of 2 to 4 nM. asm.org Similarly, 2-nitro-NVP and 12-d3-NVP, two nevirapine analogs, displayed potent inhibition of HIV-RT with IC50 values of 0.721 μM and 0.910 μM, respectively, comparable to nevirapine's IC50 of 0.540 μM. nih.gov

Interactive Data Table: In Vitro Activity of 2-Amino Nevirapine Analogs Against Wild-Type HIV-1

| Compound/Analog | HIV-1 Strain | Assay | EC50 (µM) | IC50 (µM) | Source |

| Nevirapine Analog 1 | WT | Cell-based | 0.059 | researchgate.net | |

| Nevirapine Analog 2 | WT | Cell-based | 0.073 | researchgate.net | |

| Nevirapine (Control) | WT | Cell-based | 0.26 | researchgate.net | |

| 2-Aromatic Substituted Analog | WT | RT Inhibition | 0.020-0.033 | researchgate.net | |

| 8-Aromatic Substituted Analog | WT | RT Inhibition | 0.020-0.080 | researchgate.net | |

| WPR-6 | SF33 | Cell-based | 0.002-0.004 | asm.org | |

| 2-nitro-NVP | RT Inhibition | 0.721 | nih.gov | ||

| 12-d3-NVP | RT Inhibition | 0.910 | nih.gov | ||

| Nevirapine (Control) | RT Inhibition | 0.540 | nih.gov |

Efficacy Against NNRTI-Resistant HIV-1 Mutant Strains

The emergence of drug-resistant HIV-1 strains is a major challenge in antiretroviral therapy. Therefore, a critical aspect of preclinical evaluation is to assess the efficacy of new analogs against these mutant strains. Several this compound derivatives have shown promising activity against common NNRTI-resistant mutants.

For example, analogs with an aromatic substituent at the C-2 position have demonstrated activity against the Y181C mutant, and some even against the Y188L mutant. researchgate.net Similarly, 8-substituted analogs with an ethyl linker were effective against a broad spectrum of mutated RTs. researchgate.net

The novel NNRTI, WPR-6, exhibited excellent potency against viruses with the prevalent K103N and Y181C mutations. asm.org Another next-generation NNRTI, TMC278 (rilpivirine), was largely unaffected by most single NNRTI resistance-associated mutations, including K103N, Y181C, and Y188L, although it was less effective against strains with K101P or Y181I/V mutations. natap.orgasm.org Rilpivirine (B1684574) analogs have also shown potent activity against a panel of resistant mutants, including L100I, K103N, and Y181C, with some analogs maintaining IC50 values below 7 nM. d-nb.info

A study on 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones revealed that the (R)-2 enantiomer was particularly effective against K103N, V106A, and Y188L mutants. acs.org

Interactive Data Table: Efficacy of this compound Analogs Against NNRTI-Resistant HIV-1

| Compound/Analog | Resistant Strain(s) | EC50 (nM) | Fold Resistance | Source |

| WPR-6 | K103N, Y181C | Potent | - | asm.org |

| TMC278 (Rilpivirine) | K103N, Y181C, Y188L | Subnanomolar to Nanomolar | Low | natap.orgasm.org |

| Rilpivirine Analog (6, 7, 8, etc.) | L100I, K103N, Y181C | <7 | Low | d-nb.info |

| (R)-2 Enantiomer | K103N, Y181C, Y188L | - | Low | acs.org |

Activity in Combination Regimens with Other Antiretroviral Drugs

Combination antiretroviral therapy (cART) is the standard of care for HIV-1 infection. Therefore, evaluating the performance of new analogs in combination with existing drugs is crucial. In vitro studies have shown that nevirapine exhibits additive to synergistic activity against HIV-1 when combined with nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (ZDV) and lamivudine (B182088) (3TC). asm.org Clinical trials have also demonstrated that the combination of nevirapine with zidovudine and didanosine (B1670492) (ddI) leads to improved antiviral and immunological effects. asm.org

A fixed-dose combination of lamivudine, nevirapine, and zidovudine has been developed and indicated for the treatment of HIV-1 infection. efda.gov.etfda.govfda.gov This combination has been shown to significantly reduce HIV-1 viral load and increase CD4 cell counts. efda.gov.et Drug interaction studies have not revealed any clinically significant alterations in the pharmacokinetics of lamivudine or zidovudine when co-administered. fda.gov Furthermore, no antagonistic effects were observed in vitro between nevirapine and other antiretrovirals such as abacavir, didanosine, and zidovudine. hres.ca

The FDA anticipates that most new antiretrovirals will be used in combination therapies and recommends evaluating the potential for antagonistic interactions with other approved drugs early in development. fda.gov

Exploration of Additional Therapeutic Activities for this compound Derivatives (e.g., anti-Mycobacterium tuberculosis activity)

The search for new therapeutic applications for existing drug scaffolds has revealed that some this compound derivatives possess activity against other pathogens, notably Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis (TB). This is particularly relevant given the high rates of HIV/TB co-infection.

Several studies have synthesized and evaluated nevirapine hybrids for dual anti-HIV and anti-TB activity. For example, a series of 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imines, which can be considered nevirapine analogs, showed potent anti-MTB activity, with some compounds having a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against the H37Rv strain. mdpi.com Another study reported on imidazo[2,1-b] efda.gov.etmsptm.orgoxazine derivatives with potent activity against multidrug-resistant TB strains, with MIC90 values ranging from 0.18 to 1.63 μM. nih.gov

Furthermore, certain 5-arylaminouracil derivatives, which are structurally similar to some NNRTIs, have demonstrated the ability to inhibit the growth of M. tuberculosis at concentrations of 5–40 μg/mL. mdpi.com

Interactive Data Table: Anti-Mycobacterium tuberculosis Activity of this compound Derivatives

| Compound/Derivative Class | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Source |

| 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imine (26) | H37Rv | 0.39 | mdpi.com | |

| 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imine (27) | H37Rv | 0.39 | mdpi.com | |

| Imidazo[2,1-b] efda.gov.etmsptm.orgoxazine derivative (47-49, 51-53, 55) | H37Rv | 0.18-1.63 | nih.gov | |

| 5-arylaminouracil derivative | H37Rv | 5-40 | mdpi.com | |

| Isoniazid derivative (24) | H37Rv | 0.78 | 0.0017 | nih.gov |

| N-geranyl ethanolamine (B43304) (3) | M. tuberculosis | 0.02-0.05 | acs.org |

In Vivo Antiviral Efficacy Studies in Relevant Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential for evaluating the preclinical efficacy of drug candidates. The SCID-hu Thy/Liv mouse model, which involves implanting human lymphoid organs into severe-combined immunodeficient mice, is a useful platform for assessing anti-HIV-1 compounds in vivo. plos.org This model has been used to demonstrate the dose-dependent inhibition of HIV-1 replication by NNRTIs. plos.org

Studies in this model have shown that second-generation antiretrovirals are more potent than their first-generation predecessors. For example, efavirenz (B1671121) was found to be more potent than nevirapine. plos.org The dose ranges that inhibit viral replication in the SCID-hu Thy/Liv mouse have been shown to be similar to those used in humans after interspecies pharmacodynamic scaling, suggesting the model's predictive value for clinical efficacy. plos.org

More recent developments in humanized mouse models, such as those transplanted with human hematopoietic stem cells (HSCs) or bone marrow/liver/thymus (BLT) tissues, provide even more physiologically relevant systems for studying HIV-1 infection and evaluating novel therapies in vivo. mdpi.com These models have been instrumental in understanding viral dynamics and the efficacy of various treatment strategies, including broadly neutralizing antibodies delivered via AAV vectors. biorxiv.org While specific data on this compound analogs in these advanced models is limited in the provided context, they represent a critical step in the preclinical to clinical translation of these promising compounds.

Computational and Theoretical Chemistry Studies on 2 Amino Nevirapine and Its Interactions

Molecular Docking and Binding Mode Analysis within HIV-1 RT NNIBP

Molecular docking studies are fundamental in elucidating the binding orientation and affinity of ligands within the active site of a protein. For 2-Amino Nevirapine (B1678648), these studies have been instrumental in understanding its interaction with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.

The NNIBP is a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. mdpi.com It is comprised of several key amino acid residues, including Leu100, Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Gly190, Phe227, Trp229, Leu234, His235, Pro236, and Tyr318 of the p66 subunit, and Glu138 of the p51 subunit. mdpi.comresearchgate.net The binding of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine and its analogs to this pocket induces conformational changes that inhibit the enzyme's function. drugbank.comproteopedia.org

Studies have shown that the binding of nevirapine to HIV-1 RT causes a shift in the side chains of Tyr181 and Tyr188, which in their unbound state, point into the core of the enzyme. proteopedia.org This movement creates the space for the ligand to enter the binding pocket. proteopedia.org The interaction of 2-amino-6-arylsulfonylbenzonitrile derivatives, which are analogs of 2-Amino Nevirapine, with HIV-1 RT has been shown to overlap with the binding domain of nevirapine. acs.org

The binding affinity of these compounds is a critical factor in their inhibitory activity. For instance, in a study of new benzimidazolone derivatives, the binding energies of test compounds ranged from -11.3 kcal/mol to -12.7 kcal/mol, which were more favorable than the binding energy of nevirapine (-10.3 kcal/mol). jmchemsci.comresearchgate.net This suggests a stronger interaction with the receptor. Furthermore, molecular docking has been used to evaluate the binding of nevirapine-based ligands to mutant forms of HIV-1 RT, such as the Y188C mutant, to understand and overcome drug resistance. mdpi.comnih.gov

Table 1: Key Amino Acid Residues in the HIV-1 RT NNIBP Interacting with Nevirapine Analogs

| Residue | Subunit | Role in Binding |

|---|---|---|

| Leu100 | p66 | Hydrophobic interactions tandfonline.comnih.gov |

| Lys101 | p66 | Potential for hydrogen bonding and electrostatic interactions tandfonline.comdost.gov.ph |

| Lys103 | p66 | Can form hydrogen bonds and is a key site for resistance mutations tandfonline.comdost.gov.ph |

| Val106 | p66 | Hydrophobic interactions tandfonline.comnih.gov |

| Val179 | p66 | Part of the hydrophobic pocket researchgate.netnih.gov |

| Tyr181 | p66 | Aromatic stacking and a critical residue for NNRTI binding and resistance tandfonline.compnas.org |

| Tyr188 | p66 | Aromatic stacking and a critical residue for NNRTI binding and resistance tandfonline.compnas.org |

| Trp229 | p66 | Aromatic stacking interactions tandfonline.com |

| Leu234 | p66 | Hydrophobic interactions researchgate.netnih.gov |

| Glu138 | p51 | Forms part of the binding pocket entrance researchgate.netproteopedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies have been pivotal in identifying the structural features that are crucial for their inhibitory activity against HIV-1 RT.

Furthermore, SAR studies on these analogs have revealed that specific substitutions can significantly enhance antiviral activity. For instance, a meta-substituent, particularly a methyl group, on the arylsulfonyl moiety was found to increase antiviral potency. acs.orgresearchgate.net Optimal activity was observed in compounds with two meta-substituents on the arylsulfonyl ring, with one being a methyl group. acs.orgresearchgate.net These findings highlight the importance of specific steric and electronic properties in the design of potent NNRTIs.

The insights gained from QSAR and SAR studies provide a rational basis for the structural optimization of this compound analogs to improve their efficacy and overcome drug resistance. asianpubs.orgresearchgate.net

Quantum Chemical Calculations of Electronic Structure and Interaction Energies

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules and their interactions. These methods have been applied to this compound and its analogs to investigate their electronic structure and the energetics of their interaction with the HIV-1 RT binding pocket.

Conformational analysis using ab initio and density functional theory (DFT) calculations has been performed on nevirapine to understand its stable conformations. worldscientific.com These calculations have shown that the geometry of nevirapine in solution is similar to its conformation when bound to HIV-1 RT. worldscientific.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals, Stacking)

However, studies have also highlighted the significant contribution of C-H/π interactions to the binding of nevirapine. rsc.org These weaker, yet numerous, interactions collectively play a substantial role in stabilizing the drug-receptor complex. For derivatives of this compound, the introduction of new fragments, such as alkyl chains and rings with amino groups, can lead to the formation of new hydrogen bonds or salt bridges, thereby enhancing the docking activity. mdpi.comnih.gov

Predicting the Energetics of Drug-Resistance Mutations

A major challenge in HIV therapy is the emergence of drug-resistant mutations. Quantum chemical and molecular mechanics methods have been employed to predict the energetic consequences of these mutations on the binding of NNRTIs. Mutations in key residues of the NNIBP, such as Y181C and Y188C, can significantly reduce the binding affinity of drugs like nevirapine. pnas.orghilarispublisher.com

Molecular Dynamics Simulations to Elucidate Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations have been used to study the conformational flexibility of this compound and its analogs within the HIV-1 RT binding pocket, as well as the dynamics of the binding process itself.

MD simulations can verify the binding affinity between HIV-1 RT and nevirapine-based ligands. mdpi.com These simulations place the drug-protein complex in a simulated aqueous environment and track the movements of all atoms over a period of time, typically nanoseconds. mdpi.comnih.gov This allows for the observation of how the ligand settles into the binding pocket and how the protein adapts to the presence of the ligand.

These simulations have revealed that the binding of NNRTIs can alter the dynamics of distant regions of the HIV-1 RT structure. mdpi.com For example, the binding of nevirapine can affect the movement of the "thumb" and "fingers" subdomains of the enzyme, which is thought to be part of its inhibitory mechanism. mdpi.com By calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) from the MD trajectory, a more accurate estimation of the binding affinity can be obtained. mdpi.comtandfonline.com

ADMET Prediction Studies

Before a drug candidate can proceed to clinical trials, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction has become an essential tool in the early stages of drug discovery to filter out compounds with unfavorable properties.

For analogs of this compound, ADMET prediction has been used to assess properties such as aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and toxicity. jmchemsci.commdpi.com For example, a study on nevirapine derivatives showed that the designed ligands had good aqueous solubility and intestinal absorption, and were predicted to be free of major toxicity issues like cytochrome inhibition and hepatotoxicity. mdpi.com

Similarly, for a series of benzimidazolone derivatives, ADMET properties were predicted, including AMES toxicity, gastrointestinal absorption, and inhibition of key drug-metabolizing enzymes like CYP3A4 and CYP2D6. jmchemsci.com These predictions are crucial for prioritizing compounds for further development and for identifying potential liabilities that may need to be addressed through chemical modification.

Table 2: Predicted ADMET Properties for a Set of Benzimidazolone Derivatives

| Ligand | Ames Toxicity | Gastrointestinal Absorption | hERG Inhibition | P-glycoprotein Substrate | Blood Brain Barrier Permeability | CYP3A4 Inhibitor | CYP2D6 Inhibitor |

|---|---|---|---|---|---|---|---|

| L1 | Yes | High | Medium_risk | No | Yes | No | No |

| L2 | Yes | High | Low_risk | No | Yes | No | No |

| L3 | Yes | High | Low_risk | No | Yes | No | No |

| L4 | Yes | High | Low_risk | No | Yes | No | No |

| L5 | No | High | Low_risk | No | No | No | Yes |

| L6 | Yes | High | Low_risk | No | Yes | No | No |

| L7 | No | High | Low_risk | No | Yes | No | Yes |

| L8 | Yes | High | Low_risk | No | No | No | No |

| L9 | Yes | High | Low_risk | No | No | No | No |

| L10 | Yes | High | Low_risk | No | No | No | No |

| L11 | Yes | High | Low_risk | No | Yes | No | No |

| L12 | Yes | High | Low_risk | No | No | No | Yes |

| L13 | Yes | High | Low_risk | No | Yes | No | No |

| L14 | Yes | High | Low_risk | No | No | No | No |

| L15 | No | High | Low_risk | No | Yes | No | Yes |

| L16 | No | High | Low_risk | No | No | No | No |

| L17 | No | High | Low_risk | No | Yes | No | Yes |

| L18 | Yes | High | Low_risk | No | No | No | No |

| L19 | Yes | High | Low_risk | No | Yes | No | No |

| L20 | Yes | High | Low_risk | No | Yes | No | No |

Data sourced from a study on new benzimidazolone derivatives as HIV-1 RT inhibitors. jmchemsci.com

Future Research Directions and Therapeutic Potential of 2 Amino Nevirapine Analogs

Design of Next-Generation Inhibitors with Improved Resistance Profiles

A primary limitation of first-generation NNRTIs, including nevirapine (B1678648), is the rapid development of viral resistance, often from a single amino acid substitution in the HIV-1 reverse transcriptase (RT). nih.govnih.gov Mutations such as K103N and Y181C can confer high-level resistance to nevirapine and efavirenz (B1671121). tg.org.aunih.govstanford.edunatap.org Consequently, a major focus of future research is the rational design of next-generation inhibitors, including derivatives of nevirapine, that can maintain potency against these resistant strains.

The design of second-generation NNRTIs like etravirine (B1671769) and rilpivirine (B1684574) provides a successful template. These molecules possess greater conformational flexibility, allowing them to adapt their binding within the NNRTI binding pocket even after mutations have altered its shape. nih.govhivclinic.ca Future design strategies for nevirapine analogs build on this principle:

Targeting Tolerant Regions: Researchers are designing analogs with moieties that extend into the solvent-exposed entrance channel of the binding pocket, a region more tolerant of mutations. tg.org.auontosight.ai

Enhanced Flexibility: Incorporating flexible linkers or rotatable bonds allows the inhibitor to adjust its position and conformation to maintain binding affinity with various mutant RTs, a key feature of etravirine's success. nih.govhivclinic.ca

Structure-Based Design: Utilizing X-ray crystallography and molecular modeling, new analogs are designed to establish different or additional interactions within the binding pocket. nih.govacs.org For instance, adding larger side chains with nitrogen-containing groups can create new hydrogen bonds and increase hydrophobic interactions to anchor the inhibitor more securely. acs.org

Increasing the Genetic Barrier: The ultimate goal is to create inhibitors that require multiple mutations to confer resistance, thus increasing the genetic barrier for the virus. asm.orgscielo.br Compounds like rilpivirine (TMC278) have demonstrated a higher genetic barrier to resistance compared to first-generation drugs. asm.orgscielo.br

Research has identified novel diarylpyrimidine (DAPY) and thiophene[3,2-d]pyrimidine derivatives that show potent activity against wild-type HIV-1 and a wide range of resistant strains, including those with K103N, Y181C, and even double mutations like K103N+Y181C. tg.org.auresearchgate.netplos.org

Table 1: Activity of Selected NNRTIs Against Resistant HIV-1 Strains This table presents the fold change (FC) in the 50% effective concentration (EC₅₀) for various NNRTIs against HIV-1 strains with common resistance-associated mutations (RAMs). A lower FC value indicates better retention of activity.

| HIV-1 RT Mutation | Nevirapine (FC in EC₅₀) | Efavirenz (FC in EC₅₀) | Etravirine (FC in EC₅₀) | Rilpivirine (TMC278) (FC in EC₅₀) |

| K103N | >30 | >30 | <10 | <5 |

| Y181C | >50 | <2 | ~5 | <5 |

| G190A | High | High | <10 | <10 |

| L100I | High | High | <10 | <5 |

| V106A | High | High | <10 | <5 |

| K103N + Y181C | High | High | High | <5 |

| Data synthesized from sources. stanford.eduasm.orgasm.org |

Development of 2-Amino Nevirapine Analogs with Modified Metabolic Stability

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites. drugbank.com The main enzymes involved are CYP3A4 and CYP2B6. asm.orgpharmgkb.orgasm.org This metabolic pathway is complex; nevirapine not only is a substrate for these enzymes but also an inducer, leading to auto-induction of its own metabolism. tg.org.auscielo.brpharmgkb.org Certain metabolic pathways, particularly oxidation at the 12-methyl position, can lead to the formation of reactive metabolites like quinone methide, which have been implicated in hepatotoxicity. acs.org

Future research is focused on designing this compound analogs with improved metabolic profiles to reduce the risk of adverse reactions and drug-drug interactions. Key strategies include:

Blocking Metabolic Hotspots: One approach is to modify the parts of the molecule that are most susceptible to metabolism. For example, substituting the hydrogen atoms on the 12-methyl group with deuterium (B1214612) (creating 12-d₃-NVP) was investigated to slow down oxidation at this position. acs.orgnih.gov While this deuterated analog showed reduced formation of the 12-hydroxy metabolite, it unexpectedly resulted in a metabolic shift, increasing the formation of other metabolites. acs.orgnih.gov This highlights the intricate balance of metabolic pathways.

Avoiding Reactive Intermediates: Another strategy involves designing analogs that circumvent the formation of specific reactive intermediates. Research on a pyrimidine (B1678525) analog of nevirapine, which was designed to avoid the formation of a reactive epoxide intermediate, showed that this compound did not inhibit CYP3A4 and had lower cytotoxicity, suggesting the epoxide may play a role in liver injury. researchgate.net

Introducing Stable Moieties: The replacement of metabolically labile groups with more stable bioisosteres is a common technique in medicinal chemistry. researchgate.net For other NNRTI classes, replacing ester groups with more metabolically stable linkers has successfully improved their pharmacokinetic profiles. researchgate.net Applying similar principles to nevirapine analogs could yield compounds with greater stability against oxidative metabolism and glucuronidation. researchgate.net

These efforts aim to produce new drug candidates with a more predictable and safer metabolic profile, which is crucial for long-term therapy. acs.orgnih.gov

Combination Therapies Incorporating this compound Derivatives

NNRTIs are a critical component of highly active antiretroviral therapy (HAART), where they are used in combination with drugs from other classes, primarily nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). tg.org.auasm.orgnih.gov The rationale for combination therapy is to achieve synergistic or additive antiviral effects, suppress viral replication more effectively, and delay the emergence of resistance. asm.org

Future research will continue to evaluate novel this compound derivatives within combination regimens. Studies have consistently shown that combining an NNRTI with two NRTIs leads to more pronounced and sustained immunological and virological benefits compared to two-drug regimens. asm.org

Synergy with NRTIs: Research on new NNRTI derivatives has demonstrated strong synergistic effects when combined with NRTIs like zidovudine (B1683550) (AZT), even against HIV-1 strains that are resistant to multiple RT inhibitors. This synergy allows for a significant reduction in the concentration of each drug required to inhibit the virus, which could translate to lower toxicity in patients.

Broad Combinability: In vitro studies of next-generation NNRTIs like rilpivirine (TMC278) have shown no antagonistic interactions when combined with a wide range of existing antiretroviral drugs, confirming their suitability for inclusion in modern HAART regimens. asm.org

The development of potent, second-generation nevirapine analogs will necessitate their evaluation in combination with current and future antiretroviral agents to establish their place in therapy.

Table 2: Synergistic Activity of NNRTI Combination Therapies Against Resistant HIV-1 This table illustrates the synergistic effect of combining new NNRTIs with the NRTI drug AZT against a multi-RTI-resistant HIV-1 strain (RTMDR1). The Combination Index (CI) is a measure of interaction; a value < 1 indicates synergy.

| NNRTI / AZT Combination | Combination Index (CI) Value | Fold-Reduction in Required Dose |

| TMC125 (Etravirine) + AZT | 0.279 | 7- to 18-fold |

| DAPA-2e + AZT | 0.116 | 7- to 18-fold |

| DAAN-14h + AZT | 0.176 | 7- to 18-fold |

| DAAN-15h + AZT | 0.126 | 7- to 18-fold |

| Data from a study on multi-RTI-resistant HIV-1. asm.org |

Potential Applications Beyond HIV-1 Antiviral Therapy

While designed as specific inhibitors of HIV-1 RT, a compelling area of future research is the exploration of NNRTI analogs for indications beyond HIV.

Inactivity Against HIV-2: It is well-established that NNRTIs, including nevirapine, are highly specific to HIV-1 and lack activity against HIV-2. nih.govdrugbank.compharmgkb.orgwikipedia.org This is due to structural differences in the NNRTI binding pocket of the HIV-2 reverse transcriptase. pharmgkb.org

Anticancer Activity: A growing body of evidence suggests that NNRTIs possess anticancer properties. nih.govresearchgate.net Several studies have shown that drugs like efavirenz and nevirapine can inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger senescence in various cancer cell lines, including pancreatic, prostate, and melanoma. nih.govplos.orgsemanticscholar.orgresearchgate.net The proposed mechanism is the inhibition of endogenous reverse transcriptase, which is encoded by genetic elements like Long Interspersed Nuclear Elements (LINE-1). researchgate.netplos.orgsemanticscholar.org These elements are highly expressed in many cancer cells and are thought to contribute to genomic instability and tumorigenesis. plos.org The ability of NNRTIs to inhibit this endogenous RT activity makes them intriguing candidates for repositioning as anticancer agents, potentially in combination with existing targeted therapies. nih.govplos.org

Further investigation is needed to optimize the structures of nevirapine analogs to enhance this anti-cancer effect and to understand their potential role in oncology. ontosight.ai

Methodological Advancements in Research on Amino-Substituted NNRTIs

The discovery and development of novel NNRTI analogs are propelled by continuous advancements in research methodologies. Future progress will rely on an integrated, multidisciplinary approach.

Structure-Based and Computational Design: X-ray crystallography provides high-resolution snapshots of how inhibitors bind to both wild-type and mutant reverse transcriptase. tg.org.au This structural information, combined with molecular modeling and computational simulations, allows for the prediction of binding affinities and the rational design of new molecules with improved resistance profiles before they are synthesized. nih.govacs.org

Advanced Synthesis and Screening: Modern medicinal chemistry employs techniques like fragment-based design, scaffold hopping, and molecular hybridization to create diverse libraries of novel compounds for screening. researchgate.netresearchgate.netprobes-drugs.org

In Vitro Resistance Profiling: A crucial step in preclinical development is performing in vitro resistance selection studies. By exposing the virus to increasing concentrations of a new drug candidate, researchers can identify the mutations that are most likely to cause resistance in a clinical setting. plos.orgasm.org This foresight allows for the selection of compounds with a higher barrier to resistance.

Metabolic and Pharmacokinetic Analysis: In vitro studies using human liver microsomes and hepatocytes are essential for characterizing the metabolic pathways of new analogs. acs.orgasm.org These experiments help identify which CYP450 enzymes are involved, assess the potential for drug-drug interactions, and evaluate the formation of potentially toxic reactive metabolites. asm.orgresearchgate.net

Kinetic Analysis: Transient kinetic analyses provide a detailed understanding of the mechanism of inhibition, revealing how tightly and how quickly an inhibitor binds to the reverse transcriptase enzyme. ontosight.ai

These sophisticated methodologies are indispensable for accelerating the journey of new amino-substituted NNRTI candidates from the laboratory to potential clinical use.

Q & A

Q. How should ANOVA be applied to analyze factorial experiments in this compound formulation studies?